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Compound of Interest

Compound Name: Methylamino-PEG5-azide

Cat. No.: B608988

Introduction

Methylamino-PEG5-azide is a heterobifunctional crosslinker that plays a crucial role in
modern bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal
methylamino group, a five-unit polyethylene glycol (PEG) spacer, and a terminal azide group,
offers researchers a versatile tool for covalently linking molecules. The hydrophilic PEG chain
enhances the solubility and biocompatibility of the resulting conjugates, making it an invaluable
reagent in the development of antibody-drug conjugates (ADCs), PROTACSs, and other targeted
therapeutics. This guide provides a comprehensive overview of the chemical properties,
solubility, and relevant experimental protocols for Methylamino-PEG5-azide.

Core Chemical Properties

The fundamental chemical and physical properties of Methylamino-PEG5-azide are
summarized in the table below. This information is essential for accurate calculations in
experimental design, including molarity and reaction stoichiometry.
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Property Value Source
Molecular Weight 320.4 g/mol --INVALID-LINK--
Molecular Formula C13H28N405 --INVALID-LINK--
CAS Number 2055046-24-5 --INVALID-LINK--
White to off-white solid or General observation for similar
Appearance . -
viscous liquid compounds
Purity Typically =95% General supplier information

Solubility Profile

The solubility of a crosslinker is a critical parameter for its application in biological systems,
which are predominantly aqueous. The polyethylene glycol (PEG) spacer in Methylamino-
PEGb5-azide significantly enhances its hydrophilicity. While precise quantitative solubility data is
not readily available in published literature, qualitative information from suppliers and data from
structurally similar compounds provide a strong indication of its solubility characteristics.

L Estimated
Qualitative o
Solvent B Quantitative Source
Solubility o
Solubility
--INVALID-LINK--, --
Water Soluble > 10 mg/mL
INVALID-LINK--
Dimethyl Sulfoxide --INVALID-LINK--, --
Soluble > 10 mg/mL
(DMSO) INVALID-LINK--
Dimethylformamide -
Soluble Not specified --INVALID-LINK--
(DMF)
Dichloromethane -
Soluble Not specified --INVALID-LINK--

(DCM)

Note: The estimated quantitative solubility is based on data for a structurally similar compound,
Methoxy PEG Azide, and should be experimentally verified for Methylamino-PEG5-azide.
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Experimental Protocols

The dual functionality of Methylamino-PEG5-azide allows for a range of conjugation
strategies. The following are detailed methodologies for key experiments involving this
crosslinker.

Determination of Aqueous Solubility

This protocol outlines a general method to determine the solubility of Methylamino-PEG5-
azide in an aqueous buffer.

Materials:

Methylamino-PEG5-azide

Phosphate-buffered saline (PBS), pH 7.4

Vortex mixer

Centrifuge

UV-Vis spectrophotometer or HPLC
Methodology:

o Prepare a series of concentrations of Methylamino-PEG5-azide in PBS (e.g., 1, 5, 10, 20,
50, 100 mg/mL) in microcentrifuge tubes.

» Vortex each tube vigorously for 2 minutes to facilitate dissolution.

 Incubate the solutions at room temperature for 1 hour to reach equilibrium.

» Visually inspect each tube for any undissolved particulate matter.

o Centrifuge the tubes at 10,000 x g for 10 minutes to pellet any undissolved solid.

o Carefully collect the supernatant from each tube.
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e Analyze the concentration of the dissolved Methylamino-PEG5-azide in the supernatant.
This can be done by measuring the absorbance at a specific wavelength if the compound
has a chromophore, or more accurately by a validated HPLC method.

e The highest concentration at which no pellet is observed and the measured supernatant
concentration matches the prepared concentration is determined as the solubility.

Azide-Alkyne Cycloaddition (Click Chemistry)

This protocol describes a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC)
reaction.

Materials:

o Methylamino-PEG5-azide
» Alkyne-containing molecule
o Copper(ll) sulfate (CuSO4)
e Sodium ascorbate

o Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-
yl)methyl)amine (TBTA)

o Reaction buffer (e.g., PBS, pH 7.4)
e DMSO or DMF for dissolving reactants if necessary
Methodology:

o Dissolve the alkyne-containing molecule and Methylamino-PEG5-azide in the reaction
buffer. If necessary, prepare concentrated stock solutions in DMSO or DMF and add them to
the agqueous buffer, ensuring the final organic solvent concentration is minimal (typically
<5%).

e Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
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e Prepare a stock solution of CuSO4 (e.g., 50 mM in water).

e Prepare a stock solution of the copper ligand (THPTA or TBTA) (e.g., 50 mM in water or
DMSO).

e In a reaction vessel, combine the alkyne-containing molecule and a molar excess (typically
1.5-3 equivalents) of Methylamino-PEG5-azide.

» Add the copper ligand to the reaction mixture (final concentration typically 1 mM).
e Add CuSO04 to the reaction mixture (final concentration typically 0.1-0.5 mM).
« Initiate the reaction by adding sodium ascorbate (final concentration typically 1-5 mM).

» Allow the reaction to proceed at room temperature for 1-4 hours, or overnight if necessary.
The reaction can be monitored by TLC, LC-MS, or HPLC.

 Purify the resulting conjugate using an appropriate method, such as size-exclusion
chromatography, reversed-phase HPLC, or dialysis.

Amide Coupling Reaction

This protocol details the conjugation of the methylamino group of the crosslinker to a carboxylic
acid-containing molecule using a carbodiimide activator.

Materials:

Methylamino-PEG5-azide

Carboxylic acid-containing molecule

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS)

Reaction buffer (e.g., MES buffer, pH 4.5-6.0, or PBS, pH 7.4)

Quenching solution (e.g., hydroxylamine or Tris buffer)
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Methodology:

Dissolve the carboxylic acid-containing molecule in the reaction buffer.

Add EDC (typically 1.5-2 equivalents relative to the carboxylic acid) and NHS (typically 1.5-2
equivalents) to the solution to activate the carboxyl groups.

Allow the activation reaction to proceed for 15-30 minutes at room temperature.

Add Methylamino-PEG5-azide (typically 1.5-5 equivalents relative to the carboxylic acid) to
the reaction mixture.

Let the coupling reaction proceed for 2-4 hours at room temperature, or overnight at 4°C.
The reaction progress can be monitored by HPLC or LC-MS.

Quench the reaction by adding a quenching solution to consume any unreacted activated
carboxyl groups.

Purify the final conjugate using a suitable technique such as dialysis, size-exclusion
chromatography, or preparative HPLC.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships of Methylamino-PEG5-azide's

functionality and a typical experimental workflow for bioconjugation.
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Resulting Properties & Applications
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Caption: Functional components of Methylamino-PEG5-azide and their corresponding
reactivities.
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Bioconjugation Workflow
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Caption: A typical workflow for creating a tri-molecular conjugate using Methylamino-PEG5-
azide.
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 To cite this document: BenchChem. [Methylamino-PEG5-azide: A Technical Guide for
Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b608988#methylamino-peg5-azide-
chemical-properties-and-solubility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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